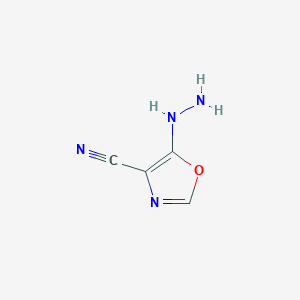

4-Cyano-5-hydrazinooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4N4O |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

5-hydrazinyl-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C4H4N4O/c5-1-3-4(8-6)9-2-7-3/h2,8H,6H2 |

InChI Key |

KCRPHPIJFZGWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(O1)NN)C#N |

Origin of Product |

United States |

Adaptation of the Van Leusen Oxazole Synthesis:

The Van Leusen reaction is a powerful method for creating oxazoles, typically involving the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole (B20620) ring. organic-chemistry.orgijpsonline.comnih.govmdpi.com A one-pot variation of this synthesis allows for the preparation of 4,5-disubstituted oxazoles by using TosMIC, aldehydes, and aliphatic halides. organic-chemistry.orgorganic-chemistry.org

Hypothetical Route: A potential route to 4-cyano-5-hydrazinooxazole could involve a modified Van Leusen approach. This would necessitate a specialized isocyanide precursor, such as a protected hydrazino-substituted methyl isocyanide. The reaction would proceed with an α-keto nitrile or a related electrophile that could provide the C4-cyano group. The hydrazino group would likely require a protecting group (e.g., Boc, Cbz) throughout the synthesis, which would be removed in the final step. The choice of base and reaction conditions would be critical to avoid decomposition of the sensitive functional groups.

Fischer Oxazole Synthesis:

This classic method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org It is one of the first methods developed for producing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org

Hypothetical Route: A plausible adaptation could start with a cyanohydrin derived from a protected hydrazino-aldehyde. Reaction of this cyanohydrin with an appropriate aldehyde under acidic conditions could lead to the formation of the oxazole (B20620) ring. However, the standard Fischer synthesis yields 2,5-disubstituted oxazoles, so significant modification would be required to achieve the desired 4,5-substitution pattern.

Synthesis from Isocyanides and Acid Chlorides:

An efficient method for synthesizing 4,5-disubstituted oxazoles involves the [3+2] cycloaddition reaction of various isocyanides and acid chlorides in the presence of a base. rsc.orgrsc.org

Hypothetical Route: This approach could be viable if a suitable isocyanide and acid chloride can be prepared. For instance, an acid chloride containing a protected hydrazino group could be reacted with cyano-methyl isocyanide. The subsequent cyclization would yield the desired 4-cyano-5-(protected hydrazino)oxazole, which could then be deprotected.

Synthesis Via 4+1 Cycloaddition:

Recyclization Reactions of the Oxazole Ring System

The oxazole ring in 4-cyano-5-hydrazinooxazole is predisposed to cleavage and rearrangement, a characteristic attributed to the presence of what can be considered two "hidden" amide fragments within the ring structure. researchgate.net This inherent reactivity allows for nucleophilic attack at either the C2 or C5 positions of the oxazole ring, initiating a cascade of events that culminates in the formation of a new heterocyclic ring. researchgate.net The nitrile group at the C4 position frequently participates in these recyclization processes, often leading to the formation of α-aminoazoles. researchgate.net

Heating 2-aryl-4-cyano-5-hydrazinooxazoles in acetic acid induces a significant molecular rearrangement. researchgate.netresearchgate.net This process involves the cleavage of the oxazole ring followed by a recyclization event, ultimately yielding novel derivatives of other heterocyclic systems. researchgate.netresearchgate.net

When 2-aryl-4-cyano-5-hydrazinooxazoles are subjected to heating in acetic acid, they undergo recyclization to form previously unknown derivatives of 2-methyl-1,3,4-oxadiazole (B1348784). researchgate.netresearchgate.net These products are characterized by a 5-acylamino(carbamoyl)methyl substituent. researchgate.netresearchgate.net The structure of these newly formed compounds has been rigorously established through spectroscopic methods and X-ray diffraction analysis. researchgate.netresearchgate.net This transformation underscores the synthetic utility of 4-cyano-5-hydrazinooxazoles as precursors to functionalized 1,3,4-oxadiazoles. researchgate.netresearchgate.netgoogle.commdpi.comorganic-chemistry.org

A crucial aspect of the thermally induced recyclization is the likely involvement of prototropic forms of 4-cyano-5-hydrazinooxazoles, specifically the hydrazones of substituted 2-oxazolin-5-ones. researchgate.netresearchgate.netresearchgate.net These tautomeric forms are non-aromatic and, as a result, are more susceptible to cleavage by acetic acid, which then facilitates the subsequent recyclization process. researchgate.netresearchgate.netresearchgate.net The transient formation of these 2-oxazolin-5-one hydrazones is a key mechanistic step that enables the complex transformation of the oxazole ring into the 1,3,4-oxadiazole (B1194373) system. researchgate.netresearchgate.netresearchgate.net

The mechanism of the thermally induced recyclization of 4-cyano-5-hydrazinooxazoles is a complex process. It is believed to be initiated by the protonation of the oxazole ring, likely facilitated by the acidic medium. This protonation, coupled with the inherent instability of the non-aromatic prototropic tautomers (hydrazones of 2-oxazolin-5-ones), leads to the cleavage of the oxazole ring. researchgate.netresearchgate.netresearchgate.net Following the ring opening, a series of intramolecular reactions, involving the cyano and hydrazino functionalities, leads to the formation of the more thermodynamically stable 1,3,4-oxadiazole ring system. researchgate.netresearchgate.net This transformation represents a significant molecular reorganization, converting a five-membered oxazole ring into a different five-membered heterocyclic system with a distinct arrangement of heteroatoms.

The reactivity of 4-cyano-5-hydrazinooxazoles extends to reactions with electrophilic reagents such as isothiocyanates. This reaction provides a pathway to another important class of sulfur-containing heterocycles.

Accessible 2-aryl(methyl)-4-cyano-5-hydrazino-1,3-oxazoles readily add to aryl isothiocyanates. researchgate.netresearchgate.net The initial addition products subsequently undergo recyclization to yield novel 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netresearchgate.net These resulting 1,3,4-thiadiazoles are characterized by the presence of an acylamino group at the C2 position and an (acylamino)(cyano)methyl group at the C5 position. researchgate.netresearchgate.net The structures of these newly synthesized compounds have been confirmed by IR and 1H NMR spectroscopy, as well as by their further chemical conversions into other 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.netresearchgate.netnih.govchemmethod.comnih.gov

Recyclization with Isothiocyanates

Mechanism of Thiadiazole Ring Formation

The formation of a 1,3,4-thiadiazole ring from a hydrazine-containing precursor is a well-established pathway in heterocyclic chemistry. sbq.org.br In the context of 4-cyano-5-hydrazinooxazole derivatives, this transformation typically occurs upon reaction with sulfur-containing reagents like aryl isothiocyanates or thionating agents such as Lawesson's reagent. researchgate.net

The general mechanism can be described in several key steps. The process is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbon of the sulfur-containing reagent (e.g., the carbon of an isothiocyanate). This initial reaction forms a thiosemicarbazide-type intermediate. nih.gov Following the formation of this intermediate, an intramolecular cyclization occurs. This step involves the attack of the sulfur atom onto an electrophilic carbon, which in this case can be part of the oxazole ring, leading to its cleavage. Subsequent dehydration or elimination of a small molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.brnih.gov The specific pathway and the fate of the original oxazole ring can vary depending on the exact substrates and reaction conditions.

Recyclization Induced by Lawesson's Reagent

Lawesson's reagent is a powerful thionating agent frequently used to convert carbonyl compounds into thiocarbonyls and to facilitate the synthesis of sulfur-containing heterocycles. mdpi.com In the case of 5-hydrazino-1,3-oxazole derivatives, Lawesson's reagent induces a complex recyclization process rather than simple thionation. researchgate.net This transformation involves the cleavage of the original oxazole ring and the subsequent formation of new heterocyclic systems. The reaction's complexity stems from the multiple "hidden" amide fragments within the oxazole's structure, which become reactive sites for the thionating agent. researchgate.net

The reaction of N-acyl derivatives of 2-aryl-4-cyano-5-hydrazinooxazoles with Lawesson's reagent leads to a profound molecular rearrangement. Instead of a simple conversion, the process results in the formation of highly functionalized 2-(5-amino-1,3-thiazol-4-yl)-1,3,4-thiadiazoles. researchgate.net This outcome indicates that the reaction is not a straightforward transformation but a complex recyclization cascade where the oxazole ring is cleaved and its atoms, along with the reagent's sulfur atoms, reassemble into two new heterocyclic rings: a 1,3-thiazole and a 1,3,4-thiadiazole.

Table 1: Recyclization Product from Lawesson's Reagent

| Starting Material Class | Reagent | Major Product Class |

|---|

The mechanism of this transformation is intricate, involving a likely concurrence of thionation and recyclization steps. It is proposed that the reaction initiates with the thionation of an amide-like oxygen within the heterocyclic structure or the attached N-acyl group. This initial step increases the electrophilicity of the adjacent carbon atoms and weakens the oxazole ring stability, priming it for nucleophilic attack and subsequent cleavage. researchgate.net

The process is believed to be a cascade rather than a series of discrete, isolable steps. The initial thionation likely triggers a rapid sequence of bond cleavages and formations, leading directly to the rearranged, thermodynamically stable thiazole-thiadiazole product. The concurrence suggests that the intermediates in this pathway are transient and that the driving force is the formation of the final, stable aromatic systems. researchgate.net

Transformations Involving the Hydrazino Moiety

The hydrazino group at the C5 position of the oxazole ring is a key functional group that serves as a versatile handle for constructing new ring systems appended to the core heterocycle. researchgate.net

Cyclocondensation Reactions with Acetylacetone (B45752)

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. pharmajournal.net The hydrazino group of 4-cyano-5-hydrazinooxazole readily participates in such cyclocondensation reactions.

When 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile is treated with acetylacetone, a cyclocondensation reaction occurs at the C5 position. researchgate.net The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the ketone groups of acetylacetone with the terminal amino group of the hydrazino moiety. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, and subsequent dehydration leads to the formation of a stable, substituted dimethyl-pyrazole ring directly attached to the C5 position of the original oxazole. researchgate.netijpsjournal.com This transformation effectively converts the hydrazino group into a 1H-pyrazol-1-yl substituent. researchgate.net

Table 2: Products of Cyclocondensation with Acetylacetone

| Reactant A | Reactant B | Resulting Moiety at C5 | Product Class | Reference |

|---|

This modification has been shown to enhance the electrophilicity of the cyano group at the C4 position, making it more susceptible to subsequent reactions. researchgate.net

Influence on the Electrophilicity of the C4 Cyano Group

The electrophilicity of the cyano group at the C4 position of the oxazole ring is a critical factor in its reactivity. This property can be significantly modulated by the nature of the substituent at the C5 position. For instance, the introduction of a substituted pyrazole residue at the C5 position, resulting from the reaction of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone, enhances the electrophilicity of the C4 cyano group. researchgate.net This increased electrophilicity renders the cyano group more susceptible to nucleophilic attack, enabling reactions with agents like hydrogen sulfide (B99878), sodium azide (B81097), and hydroxylamine (B1172632). researchgate.net This leads to the formation of corresponding azole fragments at the C4 position of the 5-(1H-pyrazol-1-yl)-1,3-oxazole system. researchgate.net

Reactions with Primary Amines and Hydrazine (B178648) Hydrate (B1144303)

The interaction of 4-cyano-5-hydrazinooxazole with primary amines and hydrazine hydrate serves as a valuable synthetic route to various heterocyclic systems.

The 4,5-diaminopyrazole derivatives formed in the preceding step are versatile intermediates for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. The synthesis of these bicyclic structures is often achieved through the cyclocondensation of 3,5-diaminopyrazole derivatives with various electrophilic reagents. nih.gov For example, reaction with β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves the reaction of 3,5-diaminopyrazoles with enaminones, which, after a series of steps including nucleophilic addition, elimination, intramolecular cyclization, and aromatization, yield the final pyrazolo[1,5-a]pyrimidine (B1248293) products. nih.gov Microwave-assisted synthesis has also been employed for the reaction of pyrazolohydrazones with reagents like 2,4-pentanedione and enaminonitriles to produce pyrazolo[1,5-a]pyrimidines. nih.gov

| Starting Material | Reagent | Product | Reference |

| 3,5-Diaminopyrazole derivatives | Enaminones | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| Pyrazolohydrazone | 2,4-Pentanedione/Enaminonitrile | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3,5-Diaminopyrazole | Hydrazone derivatives | Asymmetrical 2,5,7-triaminopyrazolo[1,5-a]pyrimidine | mdpi.com |

Acylation and Subsequent Recyclization of Acylation Products

Acylation of 4-cyano-5-hydrazinooxazoles can lead to a variety of recyclization products, demonstrating the reactive nature of the oxazole ring. growingscience.com The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the acylating agent. For example, heating 2-aryl-4-cyano-5-hydrazinooxazoles in acetic acid can induce recyclization to form derivatives of 2-methyl-1,3,4-oxadiazole. researchgate.netresearchgate.net This transformation is thought to proceed through prototropic forms of the starting material, specifically the hydrazones of substituted 2-oxazolin-5-ones, which are non-aromatic and thus more susceptible to cleavage and subsequent recyclization. researchgate.netresearchgate.net In another instance, the acylation of aryl-5-hydrazino-1,3-oxazole-4-carbonitriles with aryl isothiocyanates, followed by treatment with Lawesson's reagent, leads to the formation of 1,3,4-thiadiazole derivatives. researchgate.net

Nucleophilic Reactions at the Cyano Group (C4)

The cyano group at the C4 position of 4-cyano-5-hydrazinooxazole is an electrophilic center and can undergo nucleophilic attack by various reagents.

Reactivity with Hydrogen Sulfide

The reaction of 4-cyano-5-hydrazinooxazoles with hydrogen sulfide highlights the electrophilic nature of the C4 cyano group. When the electrophilicity of the cyano group is enhanced, for instance by the presence of a pyrazole substituent at C5, it becomes reactive towards hydrogen sulfide. researchgate.net This reaction leads to the formation of a thioamide group at the C4 position, demonstrating a key transformation of the nitrile functionality.

Reactions with Sodium Azide

The cyano group at the 4-position of the oxazole ring in 4-cyano-5-hydrazinooxazole exhibits electrophilicity that allows for nucleophilic attack by the azide anion. This reaction is a key step in the synthesis of tetrazole-containing heterocyclic systems. Research has shown that when 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile is first reacted with acetylacetone, a substituted pyrazole residue is formed at the C5 position. researchgate.netresearchgate.net This initial transformation enhances the electrophilic character of the cyano group, making it more susceptible to reaction with sodium azide. researchgate.netresearchgate.net The subsequent treatment with sodium azide leads to the formation of a tetrazolyl-hydrazino-oxazole derivative. researchgate.netresearchgate.net This transformation involves the [3+2] cycloaddition of the azide to the nitrile, a common method for constructing tetrazole rings. organic-chemistry.orgresearchgate.net The reaction typically proceeds by the nucleophilic attack of the azide ion on the carbon atom of the cyano group, followed by cyclization. sioc-journal.cn

The general scheme for the formation of a 5-substituted 1H-tetrazole from a nitrile and sodium azide is a well-established synthetic route. organic-chemistry.org In the context of 4-cyano-5-hydrazinooxazole derivatives, this reaction provides a pathway to novel, complex heterocyclic structures incorporating both oxazole and tetrazole moieties. The formation of the tetrazole ring is believed to start with a nucleophilic attack of the azide anion on the electron-deficient carbon of the nitrile group. researchgate.net

Table 1: Reaction of a 4-Cyano-5-hydrazinooxazole derivative with Sodium Azide

| Reactant | Reagent | Product | Ring System Formed |

| 5-(1H-Pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile | Sodium Azide (NaN₃) | 5-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-5-yl)-2-phenyl-1,3-oxazole | Tetrazole |

Reactions with Hydroxylamine

Similar to its reaction with sodium azide, the activated cyano group of 4-cyano-5-hydrazinooxazole derivatives can react with hydroxylamine. This reaction leads to the formation of an N-hydroxy-C-amino-oxime, commonly known as an amidoxime (B1450833) or hydroxyamidine. researchgate.netresearchgate.net The synthesis of amidoximes from nitriles and hydroxylamine is a widely used and efficient method. nih.gov The process involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.govgoogle.com

In the case of the pyrazole-substituted derivative, 5-(1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile, its reaction with hydroxylamine results in the introduction of an amidoxime fragment at the 4-position of the oxazole ring. researchgate.netresearchgate.net This transformation highlights the versatility of the cyano group as a synthetic handle for introducing new functional groups and building more complex molecular architectures. Amidoximes are valuable intermediates in organic synthesis, known for their ability to be converted into various five-membered heterocycles like 1,2,4-oxadiazoles. nih.govrsc.orgresearchgate.net

Table 2: Reaction of a 4-Cyano-5-hydrazinooxazole derivative with Hydroxylamine

| Reactant | Reagent | Product Functional Group |

| 5-(1H-Pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile | Hydroxylamine (NH₂OH) | Amidoxime |

Introduction of Other Azole Fragments via the Cyano Group

The electrophilic nature of the cyano group in 4-cyano-5-hydrazinooxazole derivatives serves as a gateway for the introduction of various other azole fragments. researchgate.netresearchgate.net This is a significant strategy for the synthesis of complex, multi-heterocyclic compounds. Research has demonstrated that after enhancing the electrophilicity of the cyano group by introducing a pyrazole residue at the C5 position, the molecule becomes capable of reacting with different nucleophiles to form new azole rings. researchgate.netresearchgate.net

For example, beyond the reactions with sodium azide and hydroxylamine, the activated cyano group can participate in reactions leading to other azoles. The versatility of the cyano group is well-documented in synthetic chemistry, where it can be transformed into a variety of functional groups and heterocyclic systems. beilstein-journals.org This reactivity allows for the construction of molecules containing linked oxazole, pyrazole, and other azole systems, which are of interest in medicinal and materials chemistry. The specific azole formed depends on the nucleophile and reaction conditions employed.

Tautomeric Equilibria and Isomerization of 4-Cyano-5-hydrazinooxazole

Hydrazone-Oxazolinone Tautomerism

4-Cyano-5-hydrazinooxazoles can exist in different tautomeric forms. A significant equilibrium is the hydrazone-oxazolinone tautomerism. researchgate.net This involves a prototropic shift, where the compound can exist as the 4-cyano-5-hydrazinooxazole form or as a hydrazone of a substituted 2-oxazolin-5-one. researchgate.net The hydrazone tautomer is non-aromatic, which has important implications for the molecule's stability and reactivity. researchgate.net Tautomerism is a fundamental concept where a molecule can exist in multiple, interconvertible forms, which can significantly influence its chemical behavior. numberanalytics.com

The existence of these tautomers can be influenced by factors such as the solvent and the electronic nature of substituents on the oxazole ring. Spectroscopic methods are typically employed to study such tautomeric equilibria. The ability to exist in these different forms is a key aspect of the chemistry of 4-cyano-5-hydrazinooxazoles.

Impact of Tautomeric Forms on Reaction Pathways

The presence of tautomeric forms, particularly the non-aromatic hydrazone-oxazolinone tautomer, plays a crucial role in the reaction pathways of 4-cyano-5-hydrazinooxazoles. researchgate.net The non-aromatic character of the hydrazone tautomer makes the oxazole ring more susceptible to cleavage. researchgate.net For instance, when heated in acetic acid, 2-aryl-4-cyano-5-hydrazinooxazoles undergo recyclization to yield derivatives of 2-methyl-1,3,4-oxadiazole. researchgate.net This complex transformation is believed to proceed through the hydrazone tautomer, which, being non-aromatic, can be cleaved by acetic acid and then undergo recyclization. researchgate.net

This demonstrates how tautomerism can dictate the outcome of a reaction by providing alternative, lower-energy reaction pathways. numberanalytics.com The ability of the molecule to switch between tautomeric forms allows for a diversity of chemical transformations that might not be accessible from a single, rigid structure. For example, reactions involving the hydrazine moiety, such as addition to isothiocyanates, can lead to adducts that subsequently recyclize into different heterocyclic systems like 1,3,4-thiadiazoles. researchgate.net The specific tautomer present under the reaction conditions can influence which part of the molecule is most reactive and what type of product is ultimately formed.

Utilization as a Precursor for Fused Heterocyclic Systems

The inherent reactivity of the cyano and hydrazino moieties in 4-cyano-5-hydrazinooxazole facilitates its use as a building block for a variety of fused heterocyclic compounds. These reactions often proceed through cyclocondensation pathways, where the oxazole ring is fused with another heterocyclic system.

The synthesis of oxadiazole-fused compounds from precursors containing a hydrazino group is a well-established strategy in heterocyclic chemistry. scirp.orgnih.govresearchgate.netniscpr.res.in The reaction of a hydrazino group with a carboxylic acid or its derivative, followed by cyclodehydration, leads to the formation of a 1,3,4-oxadiazole ring. In the case of 4-cyano-5-hydrazinooxazole, the hydrazino group can react with various one-carbon donors to form the fused oxadiazole ring.

For instance, treatment of 2-aryl-4-cyano-5-hydrazinooxazoles with reagents like triethyl orthoformate or by heating in acetic acid can lead to recyclization, forming derivatives of 2-methyl-1,3,4-oxadiazole with a 5-acylamino(carbamoyl)methyl substituent. researchgate.net This transformation likely involves prototropic forms of the starting material, specifically the hydrazones of substituted 2-oxazolin-5-ones, which can be cleaved and subsequently recyclize. researchgate.net

Table 1: Examples of Reagents for Oxadiazole Fusion

| Reagent | Resulting Fused System | Reference |

| Acetic Acid (heating) | 2-Methyl-1,3,4-oxadiazole derivatives | researchgate.net |

| Triethyl Orthoformate | Fused oxadiazole ring | researchgate.net |

| Aromatic Acids | 2-(Coumarin-3-yl)-5-aryl-1,3,4-oxadiazole | niscpr.res.in |

| (Diacetoxyiodo)benzene | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

This table is generated based on general reactions for oxadiazole synthesis and may not be exhaustive for 4-cyano-5-hydrazinooxazole specifically.

Similar to oxadiazole synthesis, the hydrazino group of 4-cyano-5-hydrazinooxazole is a key functional handle for the construction of fused thiadiazole rings. The reaction with a thiocarbonyl source, such as carbon disulfide, in the presence of a base is a common method for forming a 1,3,4-thiadiazole ring.

The reaction of thiosemicarbazide (B42300) with nitrile derivatives can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) compounds. mjcce.org.mk This suggests that the cyano group in 4-cyano-5-hydrazinooxazole could potentially react with a sulfur-containing reagent to form a fused thiadiazole system. For example, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea with hydrazonoyl chlorides affords 1,3,4-thiadiazole derivatives through intramolecular cyclization. mdpi.com While not directly involving 4-cyano-5-hydrazinooxazole, this illustrates a plausible pathway for its derivatization.

Table 2: Reagents for Thiadiazole Fusion

| Reagent | Resulting Fused System | Reference |

| Carbon Disulfide | Fused 1,3,4-thiadiazole | ekb.eg |

| Phenyl Isothiocyanate | Fused thiadiazole derivatives | mdpi.com |

| Potassium Cyanide and Sulfur Dioxide | 3-Cyano-4-hydroxy-1,2,5-thiadiazole | google.com |

This table provides examples of reagents used for thiadiazole synthesis and may not be specific to 4-cyano-5-hydrazinooxazole.

The reaction of 5-aminopyrazole derivatives with various reagents is a versatile method for synthesizing pyrazolo-fused pyrimidines. koreascience.krbeilstein-journals.orgmdpi.com Although the starting material is different, the underlying principles can be applied to 4-cyano-5-hydrazinooxazole. The hydrazino group can act as a dinucleophile, reacting with 1,3-dielectrophiles to construct the pyrimidine (B1678525) ring fused to the pyrazole core.

For instance, the reaction of 5-aminopyrazole-4-carbonitrile with reagents like formamide, formic acid, or triethyl orthoformate can yield pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com Furthermore, condensation of 4-cyano-5-aminopyrazole derivatives with β-ketoesters can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org The reaction of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile with various activated methylene (B1212753) compounds also yields fused pyrazolo[3,4-d]pyrimidines. derpharmachemica.com These examples highlight the potential of the cyano and hydrazino functionalities in constructing fused pyrimidine rings.

Table 3: Reagents for Pyrazolo-Pyrimidine Fusion

| Reagent | Resulting Fused System | Reference |

| Formamide | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| Formic Acid | Pyrazolo[3,4-d]pyrimidin-4(3H)one | mdpi.com |

| Triethyl Orthoformate | 5-Ethoxymethylene-aminopyrazole-4-carbonitrile | mdpi.com |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |

| β-Ketoesters | 4,7-Dihydropyrazolo[1,5-a]pyrimidinone | beilstein-journals.org |

This table is based on reactions with aminopyrazole precursors and illustrates potential pathways for 4-cyano-5-hydrazinooxazole.

Construction of Spiro and Bridged Heterocyclic Compounds (If Applicable)

For instance, chalcone (B49325) derivatives of imidazo[2,1-b]thiadiazole have been used as precursors to synthesize spiro heterocyclic compounds through reactions with hydrazine hydrate or hydroxylamine. mdpi.com This suggests that if 4-cyano-5-hydrazinooxazole were converted into a suitable chalcone-like intermediate, it could then be used to construct spiro systems. Organocatalytic cascade reactions have also been employed to create spiro-bridged heterocyclic compounds from various starting materials. nih.govnih.gov Additionally, organocatalytic enantioselective (4+3) cyclization has been used to synthesize spiro-fused heterocyclic compounds. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are crucial aspects of the derivatization of complex molecules like 4-cyano-5-hydrazinooxazole, influencing the final structure and properties of the synthesized compounds. masterorganicchemistry.comsaskoer.cayoutube.com

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In the context of 4-cyano-5-hydrazinooxazole, reactions involving the hydrazino group and the cyano group could exhibit regioselectivity. For example, in the formation of fused systems, the initial attack could occur at either nitrogen of the hydrazino group or at the cyano nitrogen, leading to different regioisomers. The reaction conditions, including the catalyst and solvent, can significantly influence this selectivity. Nickel-catalyzed azide-alkyne cycloadditions, for instance, have been shown to afford 1,2,3-triazoles with excellent regio- and chemoselectivity. rsc.org Visible-light-induced regioselective cyanoalkylalkenylation has also been reported. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comsaskoer.ca If chiral centers are formed during the derivatization of 4-cyano-5-hydrazinooxazole, the reaction could be stereoselective. This is particularly relevant in the synthesis of biologically active compounds, where only one stereoisomer may exhibit the desired activity. The use of chiral catalysts or auxiliaries can induce stereoselectivity. For example, organocatalytic cascade reactions have been developed to produce spiro-bridged heterocyclic compounds with high diastereoselectivity. nih.govnih.gov A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

While specific studies detailing the regioselectivity and stereoselectivity of reactions involving 4-cyano-5-hydrazinooxazole are not extensively covered in the search results, these principles are fundamental to understanding and controlling the outcomes of its derivatization.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalbook.com By irradiating a crystal with X-rays, a unique diffraction pattern is produced, which allows for the calculation of bond lengths, bond angles, and crystal packing information. researchgate.netjsynthchem.com

For 4-Cyano-5-hydrazinooxazole, a single-crystal XRD analysis would provide definitive proof of its molecular structure in the solid state. This technique would confirm the planarity of the oxazole ring and provide precise measurements for the bond lengths of the cyano (C≡N) and hydrazino (N-N) groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydrazino group's N-H protons, which govern how the molecules pack together in a crystal lattice. researchgate.netbeilstein-journals.org

Table 1: Expected Crystallographic Data Parameters for 4-Cyano-5-hydrazinooxazole

| Parameter | Expected Information |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | Precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths (Å) | The exact distances between bonded atoms (e.g., C-O, C=N, N-N, C≡N). |

| **Bond Angles (°) ** | The angles formed by three connected atoms. |

| **Torsion Angles (°) ** | The dihedral angles defining the conformation of the molecule. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds, detailing donor-acceptor distances. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.netcreative-biostructure.com It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra are fundamental for structural verification. A ¹H NMR spectrum shows the chemical environment and number of different types of protons, while a ¹³C NMR spectrum provides similar information for the carbon atoms.

For 4-Cyano-5-hydrazinooxazole, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the protons of the hydrazino group (-NHNH₂). The chemical shift of these protons would indicate the degree of electron shielding. The ¹³C NMR spectrum would be more complex, with distinct signals expected for the two carbons of the oxazole ring, the cyano group carbon, and any substituent carbons. mdpi.comrsc.org

Table 2: Expected 1D NMR Signals for 4-Cyano-5-hydrazinooxazole

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable, downfield | Broad singlet(s) | -NH -NH₂ |

| ¹³C | ~150-160 | Singlet | Oxazole Ring Carbon (C5-N) |

| ¹³C | ~110-120 | Singlet | Cyano Group Carbon (C ≡N) |

| ¹³C | ~90-100 | Singlet | Oxazole Ring Carbon (C4-CN) |

Two-dimensional (2D) NMR experiments provide deeper insight by showing correlations between nuclei, which is essential for unambiguously assigning all signals and confirming the molecule's connectivity. harvard.eduemerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For 4-Cyano-5-hydrazinooxazole, it would confirm coupling within the hydrazino group protons if they are chemically distinct.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining stereochemistry and conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of each carbon based on its attached proton(s). creative-biostructure.com

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. It is an excellent method for identifying the presence of specific functional groups. beilstein-journals.org

The IR spectrum of 4-Cyano-5-hydrazinooxazole is expected to show characteristic absorption bands that confirm its key structural features. The most prominent and easily identifiable peak would be from the cyano group.

Table 3: Expected Characteristic IR Absorption Bands for 4-Cyano-5-hydrazinooxazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Hydrazino Group (-NHNH₂) |

| 2260-2240 | C≡N Stretch | Cyano Group (-C≡N) |

| 1650-1550 | C=N Stretch | Oxazole Ring |

| 1300-1000 | C-O Stretch | Oxazole Ring |

The presence of a sharp, strong band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. nih.gov The broad absorptions above 3200 cm⁻¹ are characteristic of N-H stretching vibrations from the hydrazino moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (If Applicable)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. libretexts.orglibretexts.org

For 4-Cyano-5-hydrazinooxazole, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high accuracy, thus confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses corresponding to stable neutral fragments.

Table 4: Expected Mass Spectrometry Data for 4-Cyano-5-hydrazinooxazole

| Analysis | Expected Information |

|---|---|

| Molecular Ion (M⁺) | A peak corresponding to the exact molecular weight of the compound. Its odd or even mass can suggest the presence of nitrogen (Nitrogen Rule). msu.edu |

| High-Resolution MS | Provides the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., C₄H₃N₅O). |

| Major Fragments | Peaks corresponding to the loss of stable neutral molecules such as HCN, N₂, or NH₂NH. Analysis of these fragments helps to piece together the molecular structure. nih.gov |

Computational and Theoretical Investigations

Electronic Structure Calculations of 4-Cyano-5-hydrazinooxazole

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Quantum chemical calculations can map the distribution of electrons, determine the energies of molecular orbitals, and provide insights into the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.govmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules. For 4-Cyano-5-hydrazinooxazole, DFT calculations, likely using a functional such as B3LYP or ωB97XD with a basis set like 6-311G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net

The optimized geometry would reveal key structural parameters. The oxazole (B20620) ring is expected to be nearly planar, with the cyano and hydrazino substituents also lying in or close to the plane of the ring. The electron-withdrawing nature of the cyano group at the C4 position and the electron-donating potential of the hydrazino group at the C5 position are expected to significantly influence the electronic distribution within the oxazole ring.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In 4-Cyano-5-hydrazinooxazole, the HOMO is anticipated to be localized primarily on the electron-rich hydrazino group and the nitrogen and oxygen atoms of the oxazole ring. Conversely, the LUMO is expected to be centered on the electron-deficient cyano group and the C=N bond of the oxazole ring. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 4.5 D | Measures the polarity of the molecule. nih.gov |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.2 eV | Energy released when an electron is added. |

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable levels of accuracy. While computationally more demanding than DFT, they can serve as benchmarks for critical applications.

For 4-Cyano-5-hydrazinooxazole, ab initio calculations would be valuable for obtaining highly accurate energies, geometries, and properties. For instance, high-level Coupled Cluster calculations could provide a very precise value for the molecule's stability and the energy differences between its tautomers. Comparing results from DFT and ab initio methods helps validate the choice of the DFT functional and provides a more robust theoretical understanding of the system. researchgate.net

Mechanistic Studies of Recyclization and Transformation Reactions

The unique arrangement of functional groups in 4-Cyano-5-hydrazinooxazole suggests a rich potential for chemical transformations, particularly recyclization reactions where the oxazole ring opens and recloses to form a new heterocyclic system. Computational studies are indispensable for mapping the pathways of such reactions. The presence of a hydrazino group adjacent to a cyano group can lead to intramolecular cyclizations, often forming pyrazole (B372694) or pyrimidine (B1678525) ring systems. nih.govresearchgate.net For example, similar amino-cyano substituted heterocycles are known to undergo reactions to form fused pyrimidine systems. mdpi.com

To understand the feasibility and mechanism of a potential reaction, such as the transformation of the oxazole into a pyrazole derivative, computational chemists locate the transition state (TS) structure connecting the reactant and the product. The transition state is a first-order saddle point on the potential energy surface. Finding this structure allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical intramolecular cyclization, the hydrazino group's terminal nitrogen could act as a nucleophile, attacking the carbon atom of the cyano group. This would lead to a cyclic intermediate that could then rearrange. DFT calculations would be used to model the geometries of the reactant, transition state, any intermediates, and the final product. The relative energies of these species provide the reaction's thermodynamic and kinetic profile. A low activation energy would suggest a facile reaction, while a high barrier would indicate that the reaction is slow or requires significant energy input.

| Species | Relative Energy (ΔE) | Description |

|---|---|---|

| Reactant (4-Cyano-5-hydrazinooxazole) | 0.0 | Reference energy level. |

| Transition State (TS) | +25.5 | Activation energy barrier for the reaction. |

| Intermediate | +5.2 | A metastable species along the reaction coordinate. |

| Product (e.g., a fused pyrazole) | -15.0 | Overall reaction enthalpy (exothermic). |

The reaction coordinate is the path of minimum energy that connects the reactant to the product via the transition state. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. This calculation maps the geometry changes as the molecule moves "downhill" from the TS to the reactant on one side and to the product on the other. This confirms that the identified transition state indeed connects the desired reactant and product. The IRC provides a detailed visualization of the bond-making and bond-breaking processes throughout the transformation, offering a clear picture of the reaction mechanism.

Tautomeric Preference and Stability Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 4-Cyano-5-hydrazinooxazole can exist in several tautomeric forms due to the presence of the hydrazino group and the oxazole ring. The hydrazino group can exist in an amino form (-NH-NH2) or an imino form (=N-NH3), and the proton can also potentially reside on one of the ring nitrogen atoms. The relative stability of these tautomers is critical as it dictates which form is predominant under given conditions, which in turn affects the molecule's chemical and biological properties. The tautomerism of pyrazolones, which can exist in OH and NH forms, provides a useful analogy for this type of analysis. mdpi.com

Computational methods can accurately predict the relative energies of different tautomers. By optimizing the geometry of each possible tautomer and calculating its electronic energy (including zero-point vibrational energy corrections), their relative stabilities can be determined. The calculations can also be performed in the presence of a solvent model (e.g., using the Polarizable Continuum Model, PCM) to account for solvation effects, which can significantly influence tautomeric equilibria. Generally, the tautomer with the lowest calculated Gibbs free energy will be the most stable and thus the most abundant form.

| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) | Predicted Population (in Water) |

|---|---|---|---|

| Hydrazino form (A) | 0.0 | 0.0 | >99% |

| Imino-hydrazone form (B) | +7.5 | +5.8 | <1% |

| Ring-protonated form (C) | +12.0 | +9.5 | <0.1% |

Theoretical calculations strongly suggest that the amino-hydrazino form is the most stable tautomer, which is consistent with the behavior of similar hydrazino-substituted heterocyclic compounds. mdpi.com

Relative Energies of Tautomeric Forms (e.g., Hydrazone vs. Hydrazino)

No research data was found regarding the computational analysis of the relative energies of the tautomeric forms of 4-Cyano-5-hydrazinooxazole. Tautomerism is a critical aspect of the chemical behavior of hydrazino-substituted heterocycles, where the equilibrium between the hydrazino and hydrazone forms can be influenced by various factors. Typically, density functional theory (DFT) and other quantum chemical methods are employed to calculate the electronic energies of different tautomers in the gas phase to determine their relative stabilities. However, such studies have not been reported for this specific compound.

Solvent Effects on Tautomeric Equilibria

There is no available information on the influence of solvents on the tautomeric equilibria of 4-Cyano-5-hydrazinooxazole. The polarity of the solvent can significantly affect the relative stability of tautomers. Generally, polar solvents tend to stabilize the more polar tautomer. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational chemistry to investigate these effects by calculating the energies of tautomers in different solvent environments. Without experimental or theoretical studies, it is not possible to determine which tautomeric form of 4-Cyano-5-hydrazinooxazole would be favored in various solvents.

Spectroscopic Property Prediction and Correlation with Experimental Data

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis) of 4-Cyano-5-hydrazinooxazole have been found. Theoretical calculations are a powerful tool for interpreting experimental spectra. For instance, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which can be correlated with UV-Vis absorption spectra. Similarly, calculations of vibrational frequencies can aid in the assignment of bands in IR and Raman spectra. The absence of such theoretical data, coupled with a lack of published experimental spectra for this compound, prevents any correlation or detailed analysis.

General Synthetic Utility and Potential Applications in Chemical Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The true synthetic value of 4-Cyano-5-hydrazinooxazole lies in its capacity to serve as a multifunctional precursor for a diverse array of heterocyclic structures. The hydrazino (-NHNH2) and cyano (-CN) groups are key functionalities that can participate in a variety of cyclization and condensation reactions.

The hydrazino group is a potent binucleophile, capable of reacting with 1,3-dielectrophiles to forge new five- and six-membered rings. For instance, condensation with β-dicarbonyl compounds like acetylacetone (B45752) would be expected to yield N-(pyrazol-1-yl)oxazoles. This transformation is not merely an addition of a substituent but a significant alteration of the electronic properties of the oxazole (B20620) ring system. The resulting N-pyrazolyl group can influence the reactivity of the adjacent cyano group, making it more susceptible to further chemical modifications.

Moreover, the hydrazino moiety can be readily converted into a hydrazone by reaction with aldehydes and ketones. These hydrazones are themselves valuable intermediates for the synthesis of various heterocyclic systems, including pyrazoles, pyrazolines, and pyridazinones, depending on the chosen reaction partner and conditions.

The cyano group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or participate in cycloaddition reactions. For example, treatment with sodium azide (B81097) can convert the cyano group into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. The proximity of the hydrazino and cyano groups may also allow for intramolecular cyclization reactions under specific conditions, leading to the formation of fused heterocyclic systems like pyrazolo[5,1-b]oxazoles.

The reactivity of analogous 5-amino-4-cyanooxazoles further underscores this potential. These compounds are known to undergo recyclization reactions, where the oxazole ring opens and recloses to form different heterocyclic structures. nih.gov It is plausible that 4-Cyano-5-hydrazinooxazole could exhibit similar reactivity, expanding its utility as a scaffold for chemical diversity.

A recent development in the synthesis of the precursor 5-amino-4-cyanoxazoles involves mechanochemistry. researchgate.netchemistryviews.org This solvent-free approach offers a rapid and efficient route to these key intermediates, highlighting a sustainable pathway to access the foundational structures for 4-Cyano-5-hydrazinooxazole. researchgate.netchemistryviews.org

Table 1: Potential Heterocyclic Systems Derived from 4-Cyano-5-hydrazinooxazole

| Reactant/Reagent | Resulting Heterocyclic System |

|---|---|

| β-Dicarbonyl Compounds (e.g., acetylacetone) | N-(Pyrazol-1-yl)oxazoles |

| Aldehydes/Ketones | Oxazolyl-hydrazones |

| Sodium Azide | 5-(1H-tetrazol-5-yl)oxazoles |

| Intramolecular Cyclization Promoters | Pyrazolo[5,1-b]oxazoles |

Applications in the Synthesis of Non-Clinical Chemical Compounds (e.g., Dyes, Materials, Reagents for Other Syntheses)

Beyond the realm of traditional heterocyclic synthesis, the structural motifs present in 4-Cyano-5-hydrazinooxazole suggest its potential application in the development of functional organic materials, particularly dyes and pigments. The combination of an electron-rich oxazole ring and the auxochromic hydrazino group, coupled with the bathochromic shifting potential of the cyano group, are all desirable features in chromophore design.

Azo dyes, a major class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich coupling component. The hydrazino group of 4-Cyano-5-hydrazinooxazole can be oxidized to a diazo group, which can then undergo intramolecular cyclization or participate in azo coupling reactions. Alternatively, the oxazole ring itself, activated by the hydrazino group, could potentially act as a coupling component for diazonium salts, leading to novel azo dyes with a heterocyclic core. The incorporation of the oxazole moiety could impart unique photophysical properties, such as fluorescence and enhanced stability. The synthesis of azo pyrazole (B372694) disperse dyes from cyanoacetylpiperidine and hydrazine (B178648) hydrate (B1144303) highlights a similar synthetic strategy in a related heterocyclic system. researchgate.net

The presence of multiple nitrogen atoms and the potential for extended conjugation also make this compound and its derivatives interesting candidates for the development of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the oxazole ring and the hydrazino and cyano groups can act as ligation sites for metal ions, leading to the formation of extended supramolecular structures with potential applications in gas storage, catalysis, and sensing.

Furthermore, derivatives of 4-Cyano-5-hydrazinooxazole could serve as specialized reagents in organic synthesis. For example, conversion of the hydrazino group to a hydrazone could introduce a chiral auxiliary for asymmetric synthesis, or the entire molecule could act as a ligand for transition metal catalysts, modifying their reactivity and selectivity.

Table 2: Potential Non-Clinical Applications of 4-Cyano-5-hydrazinooxazole Derivatives

| Application Area | Rationale |

|---|---|

| Dyes and Pigments | Presence of auxochromic (-NHNH2) and chromophoric groups (-CN, oxazole ring) suitable for azo dye synthesis. |

| Functional Materials | Potential for creating coordination polymers and MOFs through metal ligation at nitrogen sites. |

| Synthetic Reagents | Can be modified to act as chiral auxiliaries or ligands for catalysis. |

Methodological Advancements in Oxazole Chemistry Enabled by 4-Cyano-5-hydrazinooxazole Transformations

The unique substitution pattern of 4-Cyano-5-hydrazinooxazole offers opportunities for the development of new synthetic methodologies within oxazole chemistry. The interplay between the hydrazino and cyano groups can be exploited to achieve transformations that are not possible with simpler oxazole derivatives.

One area of potential advancement is in the study of ring transformation and recyclization reactions of the oxazole core. The presence of the hydrazino group at the 5-position, adjacent to a cyano group at the 4-position, could facilitate novel rearrangement pathways. For instance, under certain conditions, the hydrazino group could initiate a nucleophilic attack on the oxazole ring, leading to ring-opening. The resulting intermediate could then undergo a variety of subsequent cyclizations, depending on the reaction conditions and the presence of other reagents, to afford new heterocyclic scaffolds. The recyclizations of 5-amino- and 5-hydrazine-1,3-oxazoles with electron-withdrawing groups at the 4th position have been noted to proceed via nucleophilic attack at the 2nd or 5th position of the oxazole ring. nih.gov

Furthermore, the sequential and selective functionalization of the hydrazino and cyano groups can lead to the development of novel multi-step, one-pot synthetic procedures. For example, the initial reaction of the hydrazino group to form a pyrazole could be followed by a transition-metal-catalyzed reaction involving the cyano group, all in a single reaction vessel. Such tandem reactions are highly desirable in modern organic synthesis as they increase efficiency and reduce waste.

The study of the reactivity of 4-Cyano-5-hydrazinooxazole could also provide valuable insights into the fundamental electronic properties of the oxazole ring system. By systematically investigating how different substituents at the 2-position influence the reactivity of the hydrazino and cyano groups, a deeper understanding of the electronic communication within the oxazole heterocycle can be gained. This knowledge can then be applied to the rational design of new oxazole-based compounds with specific desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.